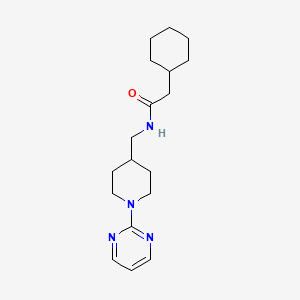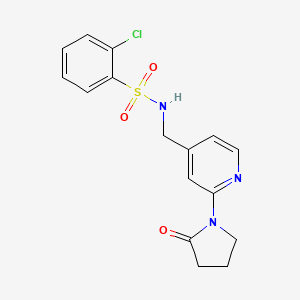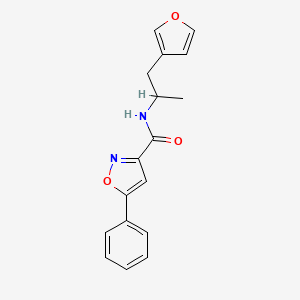
N-(1-(furan-3-yl)propan-2-yl)-5-phenylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or a nitrile oxide cycloaddition. The furan ring could be introduced through a palladium-catalyzed coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan, isoxazole, and phenyl rings. The exact structure would depend on the relative positions of these rings and the configuration of the carboxamide group.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating and withdrawing properties of the furan, isoxazole, and phenyl rings. The carboxamide group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the relative positions of the functional groups. For example, the presence of the polar carboxamide group could influence the compound’s solubility.Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactivity
- Synthesis and Electrophilic Substitution Reactions : Research has focused on the synthesis of furan-2-carboxamide derivatives and their reactivity. For instance, Aleksandrov et al. (2017) developed methods for synthesizing N-(1-naphthyl)furan-2-carboxamide, demonstrating its potential for electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, suggesting a versatile framework for chemical modifications (Aleksandrov & El’chaninov, 2017).
Catalytic Processes and Condensation Reactions
- Palladium-catalyzed Condensation : Lu et al. (2014) described a palladium(II) catalyzed condensation process that produces multisubstituted furans, indicating the utility of palladium catalysts in forming complex furan structures which may be relevant to synthesizing or modifying compounds like N-(1-(furan-3-yl)propan-2-yl)-5-phenylisoxazole-3-carboxamide (Lu, Wu, & Yoshikai, 2014).
Biological Activities and Applications
Antimicrobial and Anticancer Properties : Research on furan-2-carboxamide derivatives also extends into biological applications. Cakmak et al. (2022) synthesized and evaluated a thiazole-based heterocyclic amide for antimicrobial activity, demonstrating potential pharmacological applications. This research suggests that structurally similar compounds may also possess bioactive properties (Cakmak et al., 2022).
Antiprotozoal Activities : Patrick et al. (2007) synthesized 3,5-diphenylisoxazoles showing significant antiprotozoal activity. This highlights the potential for related compounds, including isoxazole derivatives, to serve as bases for developing antiprotozoal agents (Patrick et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(9-13-7-8-21-11-13)18-17(20)15-10-16(22-19-15)14-5-3-2-4-6-14/h2-8,10-12H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBNQCWPCQKNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2537463.png)
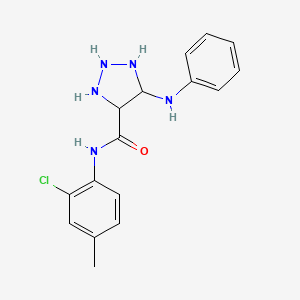

![N'-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2537466.png)

![N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2537469.png)
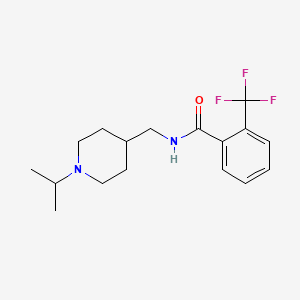
![4-((1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2537478.png)
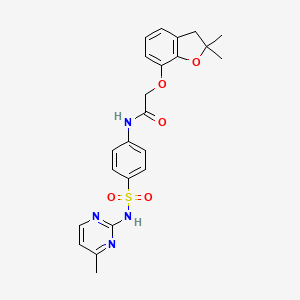
![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2537480.png)
![2-(3-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2537481.png)
